4-bromo-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide
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Overview
Description
4-bromo-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a bromine atom, a methyl group, and a pyrrolidinone moiety attached to a benzamide core
Mechanism of Action
Target of Action
Similar compounds such as n-methylbenzamide have been reported to inhibit pde10a (phosphodiesterase), a protein abundant in brain tissue .
Mode of Action
It’s known that benzamide derivatives can interact with their targets via various mechanisms, such as inhibiting enzyme activity or modulating receptor function .
Biochemical Pathways
The inhibition of phosphodiesterase (pde10a) can affect cyclic nucleotide signaling pathways, which play crucial roles in various physiological processes .
Result of Action
The inhibition of pde10a can potentially modulate neuronal signaling, which could have various effects depending on the specific context .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Amidation: The brominated benzene derivative is then reacted with 3-methyl-4-(2-oxopyrrolidin-1-yl)aniline in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the benzamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Substitution: Sodium methoxide (NaOCH3) in methanol (CH3OH) can be used for nucleophilic substitution.
Oxidation: Potassium permanganate (KMnO4) in an acidic medium can oxidize the compound.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether can reduce the compound.
Major Products
Substitution: Formation of methoxy-substituted derivatives.
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of amine derivatives.
Scientific Research Applications
4-bromo-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the synthesis of specialty chemicals and advanced materials.
Comparison with Similar Compounds
Similar Compounds
4-bromo-N-(6-methyl-pyridin-2-yl)-benzamide: Similar structure with a pyridine ring instead of a pyrrolidinone moiety.
N-(4-bromophenyl)-3-methyl-4-(2-oxopyrrolidin-1-yl)benzamide: Similar structure with variations in the substitution pattern.
Uniqueness
4-bromo-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide is unique due to the presence of the pyrrolidinone moiety, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
4-bromo-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O2/c1-12-11-15(8-9-16(12)21-10-2-3-17(21)22)20-18(23)13-4-6-14(19)7-5-13/h4-9,11H,2-3,10H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBVLDKJNTBQBLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)Br)N3CCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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